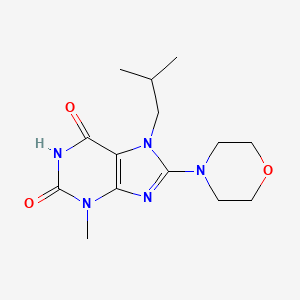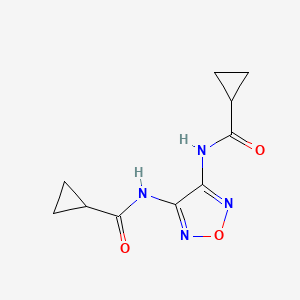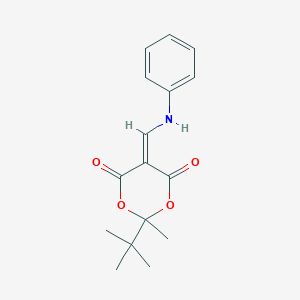![molecular formula C20H18N2O2 B5699083 N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5699083.png)
N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(1-naphthyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(1-naphthyl)acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as FANHA and is a yellow crystalline powder.
科学的研究の応用
FANHA has been extensively studied for its potential applications in various fields. One of the most significant areas of research is cancer treatment. FANHA has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound induces apoptosis in cancer cells by activating the caspase pathway, which leads to cell death.
FANHA has also been studied for its antimicrobial activity. The compound has been shown to exhibit antibacterial activity against gram-positive and gram-negative bacteria. The mechanism of action involves the disruption of bacterial cell membranes, leading to cell death.
作用機序
The mechanism of action of FANHA involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division and is a target for cancer treatment. FANHA binds to tubulin and prevents its polymerization, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
FANHA has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. FANHA also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
FANHA has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. FANHA also exhibits a high degree of purity, making it suitable for various biochemical and physiological assays. However, FANHA has some limitations, including its low solubility in water, which can limit its use in some experiments.
将来の方向性
FANHA has several potential future directions for research. One of the most significant areas of research is the development of FANHA derivatives with improved anticancer activity. The compound can also be studied for its potential applications in other fields, such as antimicrobial activity and anti-inflammatory activity. The mechanism of action of FANHA can also be further studied to gain a better understanding of its effects on cells. Additionally, the pharmacokinetics and pharmacodynamics of FANHA can be studied to determine its potential for clinical use.
Conclusion:
In conclusion, FANHA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound exhibits anticancer and antimicrobial activity and has several advantages for lab experiments. FANHA has several potential future directions for research, including the development of derivatives with improved activity and the study of its mechanism of action. Overall, FANHA has the potential to make a significant impact in various fields and can be a valuable tool for scientific research.
合成法
The synthesis of FANHA involves the reaction between 1-naphthaldehyde and 3-(2-furyl)acrylic acid hydrazide in the presence of acetic acid and ethanol. The reaction product is then treated with acetic anhydride to obtain FANHA. The yield of FANHA is around 80%, and the purity of the compound can be achieved by recrystallization.
特性
IUPAC Name |
N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15(11-12-18-9-5-13-24-18)21-22-20(23)14-17-8-4-7-16-6-2-3-10-19(16)17/h2-13H,14H2,1H3,(H,22,23)/b12-11+,21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYUTOJQUVMVKO-ZIKJKZHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2-(naphthalen-1-yl)acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5699006.png)
![4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine](/img/structure/B5699011.png)
![methyl 4-chloro-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5699015.png)

![N-[3-(1-piperidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5699020.png)





![2,4,6-trimethyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5699081.png)

![N,N-dimethyl-N'-[2-(4-nitrophenyl)-4-quinazolinyl]-1,2-ethanediamine](/img/structure/B5699094.png)
